2-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a benzylsulfonyl group, a chlorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzohydrazide with acetic anhydride to form 2-chlorophenyl-1,3,4-oxadiazole. This intermediate is then reacted with benzylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
2-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzylsulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- 2-(benzylsulfonyl)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
2-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
IUPAC Name |
2-benzylsulfonyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c18-14-9-5-4-8-13(14)16-20-21-17(25-16)19-15(22)11-26(23,24)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUYSRYYUISSHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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